REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][C:11]3[CH:17]=[C:16]([O:18]C)[CH:15]=[CH:14][C:12]=3[N:13]=2)=[CH:5][N:4]=1.Br(O)(=O)=O.C(=O)(O)[O-].[Na+]>O>[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][C:11]3[CH:17]=[C:16]([OH:18])[CH:15]=[CH:14][C:12]=3[N:13]=2)=[CH:5][N:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
CNC1=NC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)OC
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
Br(=O)(=O)O
|
Name
|
[bmim][BF4]
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid thus obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
CUSTOM
|
Details
|
under reduced pressure, recrystallization from methanol and dichloromethane solvent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=NC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |